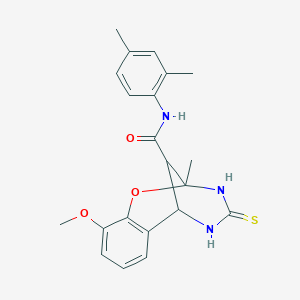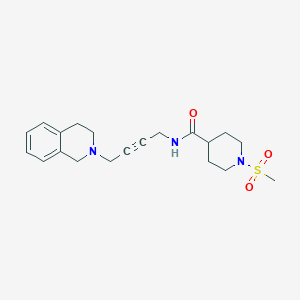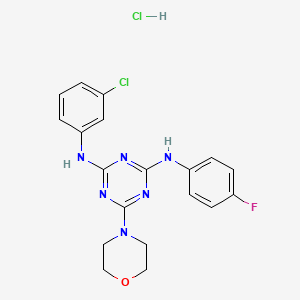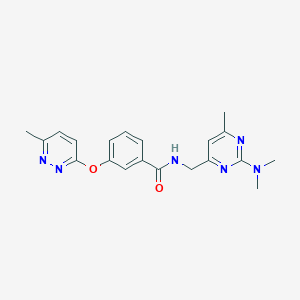
N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)morpholine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)morpholine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly referred to as "compound X" in scientific literature. This compound is a member of the pyrrolidine class of molecules and has a molecular weight of 359.4 g/mol.
Wirkmechanismus
The mechanism of action of N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)morpholine-4-carboxamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and proteins in the body. This compound has been shown to have potent anti-inflammatory and anti-tumor properties.
Biochemical and physiological effects:
N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)morpholine-4-carboxamide has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in the body. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)morpholine-4-carboxamide has several advantages for laboratory experiments. It is a highly potent compound that can be used in small quantities. It is also relatively stable and can be stored for long periods without degradation. However, the synthesis of this compound is challenging, and it can be expensive to produce in large quantities.
Zukünftige Richtungen
There are several future directions for research on N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)morpholine-4-carboxamide. One potential direction is to study the potential of this compound as a therapeutic agent for various diseases. Another direction is to study the mechanism of action of this compound in more detail to better understand its effects on the body. Additionally, modifications to the synthesis method of this compound may lead to improved yields and purity.
Synthesemethoden
The synthesis of N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)morpholine-4-carboxamide involves several steps. The first step involves the reaction of 4-fluorobenzaldehyde with pyrrolidin-3-one to form 1-(4-fluorophenyl)-2-pyrrolidin-1-yl-ethanone. This intermediate is then reacted with morpholine-4-carboxylic acid to form the final product. The synthesis of this compound is challenging, and several modifications have been proposed to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)morpholine-4-carboxamide has several potential applications in scientific research. It has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been studied for its potential as a tool for studying the function of certain proteins in the body.
Eigenschaften
IUPAC Name |
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O3/c16-11-1-3-13(4-2-11)19-10-12(9-14(19)20)17-15(21)18-5-7-22-8-6-18/h1-4,12H,5-10H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYUNHQFDWFKCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

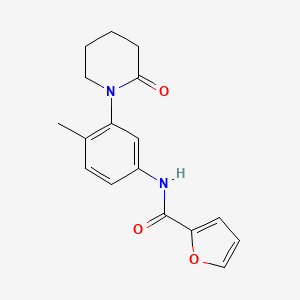
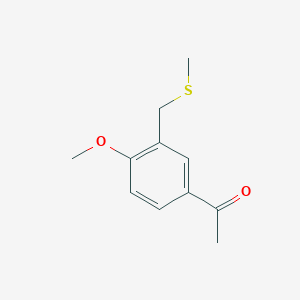




![N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2838027.png)
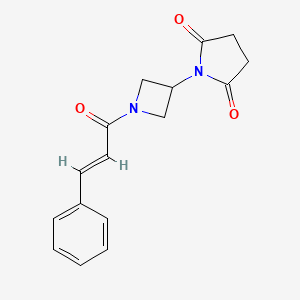
![(E)-N-(4-chlorophenyl)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2838031.png)
